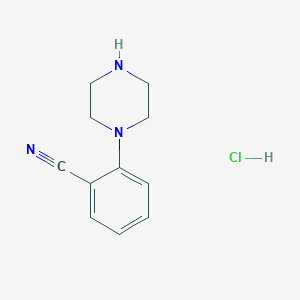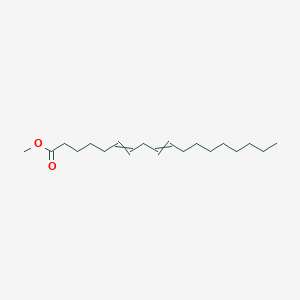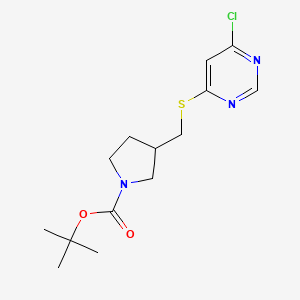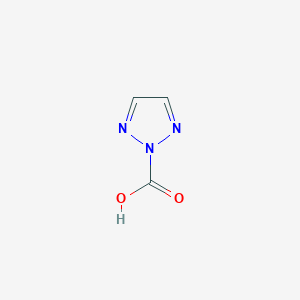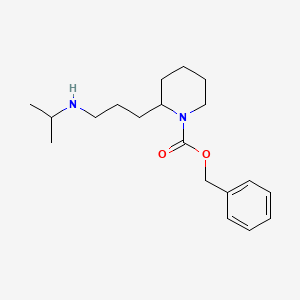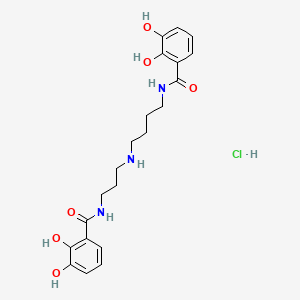
5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde typically involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective . One common synthetic route involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological pathways involving indole derivatives.
Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde can be compared with other indole derivatives such as:
- Indole-3-carboxaldehyde
- Indole-5-carboxaldehyde
- 1-Methylindole-3-carboxaldehyde These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific substituents, which confer distinct properties and potential applications.
Eigenschaften
CAS-Nummer |
590391-54-1 |
|---|---|
Molekularformel |
C16H18ClNO |
Molekulargewicht |
275.77 g/mol |
IUPAC-Name |
5-chloro-2-cyclohexyl-7-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H18ClNO/c1-10-7-12(17)8-13-14(9-19)16(18-15(10)13)11-5-3-2-4-6-11/h7-9,11,18H,2-6H2,1H3 |
InChI-Schlüssel |
BVWRRIXFVNMYCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1NC(=C2C=O)C3CCCCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


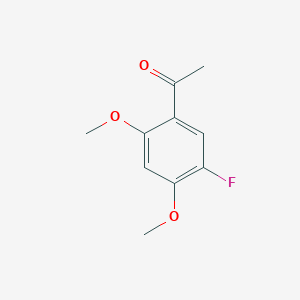
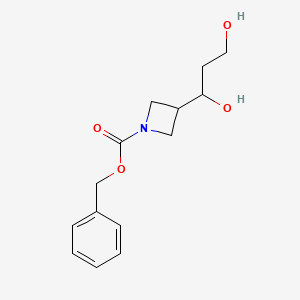
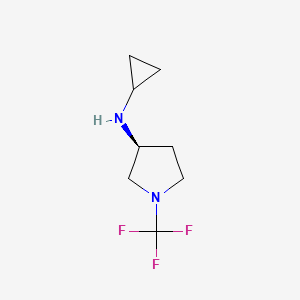
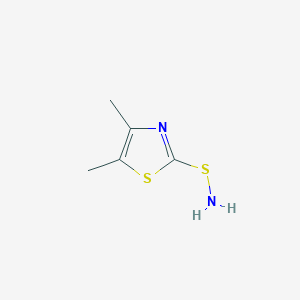
![Trimethyl({1-[(propan-2-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B13968712.png)
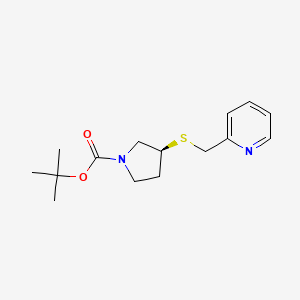
![2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13968737.png)
